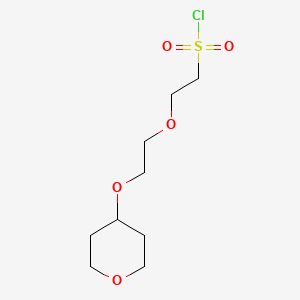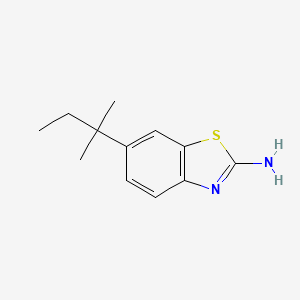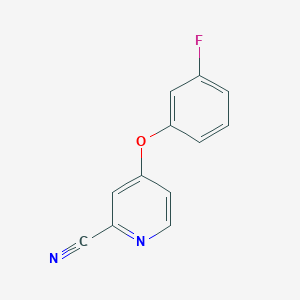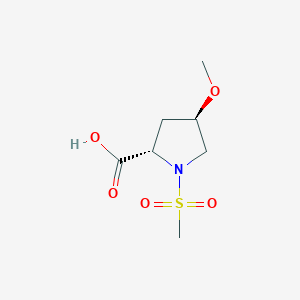
Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The methoxylation step can be achieved using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Rac-(2R,4S)-4-(2-methylpropyl)piperidine-2-carboxylic acid
- Rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine
- Rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid
Uniqueness
Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both methanesulfonyl and methoxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H13NO5S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(2S,4R)-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
AFXVTCSUHUTPQJ-RITPCOANSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)S(=O)(=O)C)C(=O)O |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



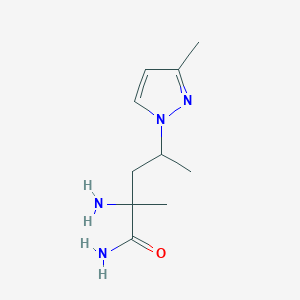


![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)
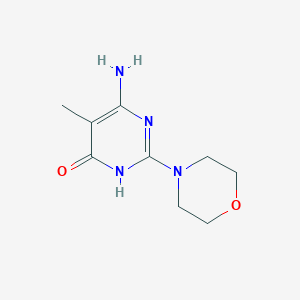
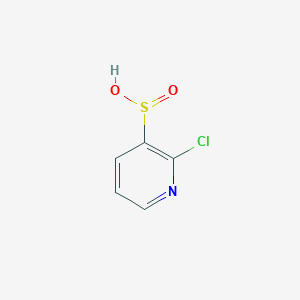
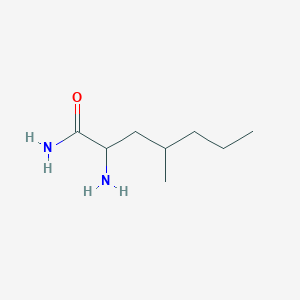

![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)
![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
